molecular formula C20H28N4O3S2 B2845368 (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone CAS No. 1060168-19-5

(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone

Cat. No. B2845368
CAS RN: 1060168-19-5
M. Wt: 436.59
InChI Key: RRKHIWKLBFYPLY-UHFFFAOYSA-N
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Description

The compound (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone is a structurally complex molecule. It contains a benzothiazole ring, which is a common structural unit in pharmacological drugs and medicinal chemistry . It also contains piperazine and piperidine moieties .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . The structures of the synthesized compounds are usually characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole ring, a piperazine moiety, and a piperidine moiety . These structural units are common in many bioactive compounds and drugs .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in drug discovery and development, given its complex structure and the presence of pharmacologically significant moieties . Further studies could also focus on improving its drug likeness and understanding its mechanism of action .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in mood regulation, sleep, appetite, and other physiological functions.

Mode of Action

Similar compounds have been found to interact with their targets (dopamine and serotonin receptors) by binding to them and inhibiting their activity . This results in changes in the neurotransmitter levels in the brain, which can affect mood and other physiological functions.

Biochemical Pathways

Given its potential role as a dopamine and serotonin antagonist, it may impact the dopaminergic and serotonergic pathways in the brain . These pathways are involved in a variety of physiological processes, including mood regulation, sleep, and appetite.

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule predicts good absorption or permeation for drugs that comply with certain conditions related to their molecular properties.

Result of Action

Similar compounds have been found to have antibacterial activity . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus .

properties

IUPAC Name

[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S2/c1-3-15-6-4-8-17-18(15)21-20(28-17)23-12-10-22(11-13-23)19(25)16-7-5-9-24(14-16)29(2,26)27/h4,6,8,16H,3,5,7,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKHIWKLBFYPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN(C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone

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